2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethyl 4-fluorobenzoate
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Overview
Description
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 4-FLUOROBENZOATE is a complex organic compound that features a benzisothiazole moiety and a fluorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 4-FLUOROBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzisothiazole Moiety: This can be achieved through the reaction of o-aminothiophenol with chloroacetic acid, followed by oxidation.
Attachment of the Ethoxy Linker: The benzisothiazole intermediate is then reacted with ethylene glycol under acidic conditions to form the ethoxy linker.
Introduction of the Fluorobenzoate Group: Finally, the ethoxy-linked intermediate is esterified with 4-fluorobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 4-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The benzisothiazole moiety can be further oxidized to introduce additional functional groups.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: The fluorine atom on the benzoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoate ring.
Scientific Research Applications
2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 4-FLUOROBENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to its benzisothiazole moiety.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Potential use as a corrosion inhibitor or in the formulation of specialty coatings.
Mechanism of Action
The mechanism of action of 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets. The benzisothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzoate group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 4-CHLOROBENZOATE
- 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 4-BROMOBENZOATE
- 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 4-IODOBENZOATE
Uniqueness
The presence of the fluorine atom in 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 4-FLUOROBENZOATE imparts unique properties such as increased metabolic stability and enhanced binding interactions compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H17FN2O5S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethoxy]ethyl 4-fluorobenzoate |
InChI |
InChI=1S/C18H17FN2O5S/c19-14-7-5-13(6-8-14)18(22)26-12-11-25-10-9-20-17-15-3-1-2-4-16(15)27(23,24)21-17/h1-8H,9-12H2,(H,20,21) |
InChI Key |
HLDWJMHDDFNCNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCOCCOC(=O)C3=CC=C(C=C3)F)NS2(=O)=O |
Origin of Product |
United States |
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